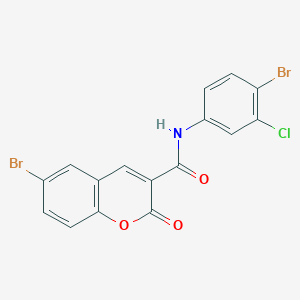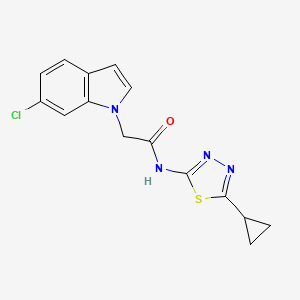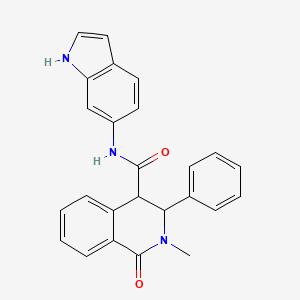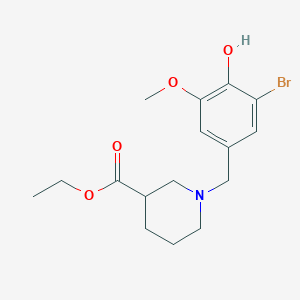
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor works by inhibiting the activity of this compound, a protein that plays a crucial role in the regulation of gene expression. This compound binds to acetylated histones and recruits transcriptional machinery to activate gene expression. By inhibiting this compound, this compound inhibitor prevents the activation of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces the expression of genes that are involved in cancer cell growth and inflammation. Moreover, it has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor has several advantages for lab experiments. It is a potent inhibitor of this compound and has been extensively studied for its potential applications in cancer research and inflammatory diseases. However, it also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. Moreover, it has been shown to have off-target effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor. One direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective this compound inhibitors that have fewer off-target effects. Additionally, further studies are needed to understand the long-term effects of this compound inhibitor and its potential side effects. Finally, more research is needed to explore the combination therapy of this compound inhibitor with other drugs, such as immunotherapy and targeted therapy.
Conclusion:
In conclusion, this compound inhibitor is a promising compound that has potential applications in cancer research and inflammatory diseases. Its mechanism of action involves the inhibition of this compound, a protein that plays a crucial role in the regulation of gene expression. It has several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. While it has some limitations, there are several future directions for the research on this compound inhibitor, including investigating its potential applications in other diseases and developing more potent and selective inhibitors.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor involves several steps, including the reaction of 4-bromo-3-chloroaniline with 3-bromo-2-hydroxybenzoic acid to obtain 6-bromo-2-hydroxy-2H-chromene-3-carboxamide. This compound is then reacted with thionyl chloride to obtain 6-bromo-2-chloro-2H-chromene-3-carboxamide, which is further reacted with 4-bromo-3-chlorophenylamine to obtain the final product, this compound.
Applications De Recherche Scientifique
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Moreover, this compound inhibitor has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
6-bromo-N-(4-bromo-3-chlorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClNO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-10-2-3-12(18)13(19)7-10/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNVXLPJREWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-chlorobenzyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027310.png)
![1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6027315.png)


![2-(3,4-dimethoxybenzyl)-6-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6027338.png)
![5-[4-(diethylamino)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6027339.png)
![7-[3-(2-oxotetrahydrofuran-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6027340.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6027344.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B6027349.png)
![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)

